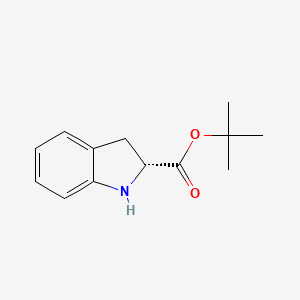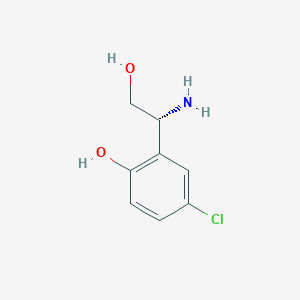![molecular formula C9H16ClF2NO B13510278 {9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride](/img/structure/B13510278.png)
{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{9,9-Difluoro-3-azabicyclo[331]nonan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H13F2NO·HCl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of fluorine atoms: The difluoro substitution is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Formation of hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or hydroxyl group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure and functional groups make it a candidate for probing biological systems and understanding receptor-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for drug development, particularly in the design of compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and advanced materials.
Wirkmechanismus
The mechanism of action of {9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride
- 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl methanol
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Uniqueness
{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride stands out due to its specific substitution pattern and functional groups. The presence of both fluorine atoms and a hydroxyl group on the bicyclic core provides unique reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H16ClF2NO |
|---|---|
Molekulargewicht |
227.68 g/mol |
IUPAC-Name |
(9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H15F2NO.ClH/c10-9(11)7-2-1-3-8(9,6-13)5-12-4-7;/h7,12-13H,1-6H2;1H |
InChI-Schlüssel |
QHANTEIAFXKCSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCC(C1)(C2(F)F)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




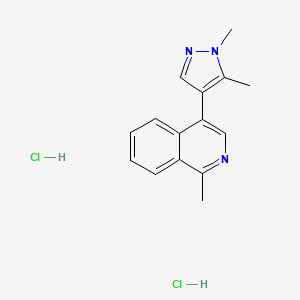
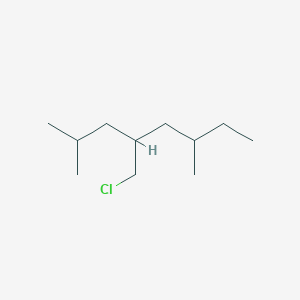
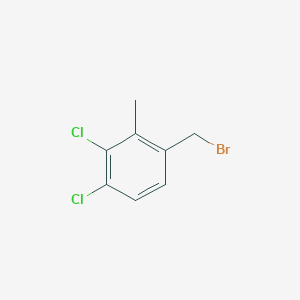
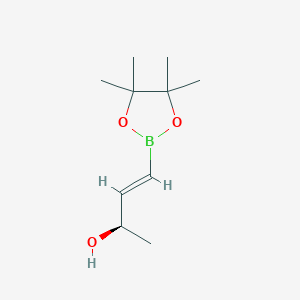
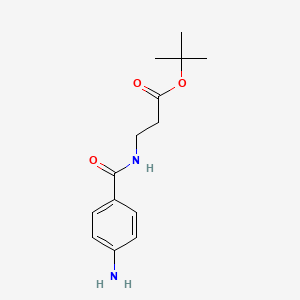
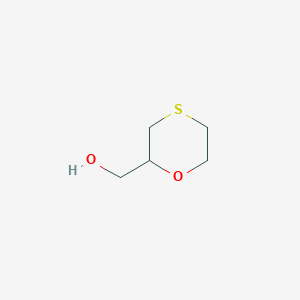
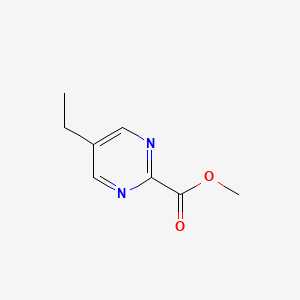
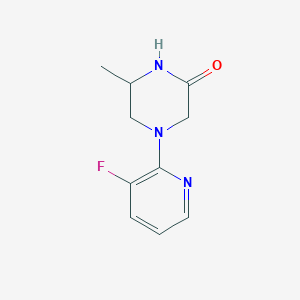
![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)
![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B13510264.png)
